Mecarbinate

Description

Structure

3D Structure

Properties

IUPAC Name |

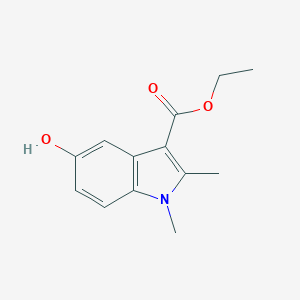

ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBNTDMBGXAOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046289 | |

| Record name | Mecarbinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15574-49-9 | |

| Record name | Mecarbinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecarbinate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecarbinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECARBINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mecarbinate (CAS 15574-49-9): A Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbinate, with the CAS registry number 15574-49-9, is an indole derivative recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir).[1][2][3] Understanding the physicochemical properties of this compound is crucial for its synthesis, formulation, and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on relevant experimental protocols for their determination, and an illustrative representation of the proposed mechanism of action for its antiviral-related activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₃ | [4] |

| Molecular Weight | 233.26 g/mol | [4][5] |

| Physical State | Solid, off-white crystalline powder | [1] |

| Melting Point | 207-208 °C (in Acetone)[1], 210-215 °C[5], 210.0 to 214.0 °C | Multiple sources report a range, indicating potential variability based on purity and experimental conditions. |

| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [1] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |

| Solubility | DMSO: 47 mg/mL (201.49 mM)[3]Water: Insoluble[3]Ethanol: Insoluble[3] | |

| pKa (Predicted) | 9.26 ± 0.40 | This value suggests this compound is a weak acid. |

| XLogP3 | 2.3 | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[7]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[8]

-

Heating: The sample is heated slowly and uniformly, typically at a rate of 1-2°C per minute near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the substance.[6][9]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.[12]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point.[11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.[13]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and agitated to allow the compound to partition between them until equilibrium is reached.[14]

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Concentration Measurement: The concentration of this compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[14]

Mechanism of Action: Inhibition of Viral Entry

This compound is a precursor to Arbidol, a broad-spectrum antiviral agent known to inhibit the entry of various enveloped viruses, including influenza and hepatitis C virus (HCV).[15][16][17] The primary mechanism of action of Arbidol involves the inhibition of membrane fusion between the viral envelope and the host cell membrane.[15][16][17][18] This prevents the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.

The following diagram illustrates the proposed mechanism of viral entry inhibition by Arbidol, the derivative of this compound.

Signaling Pathway for Viral Entry Inhibition

Caption: Proposed mechanism of viral entry inhibition by Arbidol.

This mechanism involves several key steps:

-

Attachment: The virus attaches to the host cell surface via interactions between its envelope glycoproteins and specific host cell receptors.[19]

-

Endocytosis: The virus-receptor complex is internalized into the host cell within an endosome.[19]

-

pH-Dependent Conformational Change: The acidic environment of the endosome triggers a conformational change in the viral glycoproteins.[17]

-

Membrane Fusion: This conformational change exposes a fusion peptide, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes.[20]

-

Genome Release: The fusion event creates a pore through which the viral genetic material is released into the host cell's cytoplasm, initiating viral replication.

Arbidol is thought to interfere with steps 3 and 4 by binding to the viral glycoproteins and stabilizing them in their pre-fusion conformation, thus preventing the necessary conformational changes and subsequent membrane fusion.[16][17] This action effectively blocks the virus from entering the host cell and establishing an infection.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit with some variability in reported values, physicochemical properties. A thorough understanding of these properties, coupled with standardized experimental protocols for their determination, is essential for its efficient use in research and development. Furthermore, its role as a precursor to the potent antiviral agent Arbidol highlights the importance of its chemical characteristics in the synthesis of pharmacologically active molecules that target critical viral processes such as membrane fusion. This guide provides a foundational understanding for professionals engaged in the study and application of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 15574-49-9 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. exchemistry.com [exchemistry.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. What is Arbidol Hydrochloride used for? [synapse.patsnap.com]

- 16. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]

- 17. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arbidol [chemeurope.com]

- 19. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical mechanism of hepatitis C virus inhibition by the broad-spectrum antiviral arbidol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Mecarbinate (Pentaerythritol Tetranitrate)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mecarbinate, an obsolete trade name for Pentaerythritol Tetranitrate (PETN), is an organic nitrate vasodilator used for the management of angina pectoris.[1] Unlike other organic nitrates, long-term treatment with PETN is notable for its lack of induction of oxidative stress and nitrate tolerance.[2][3] This guide delineates the primary and secondary mechanisms of action of PETN, presents its pharmacokinetic profile, details relevant experimental protocols, and provides visual representations of its core biological pathways. The primary mechanism involves the enzymatic release of nitric oxide (NO), a potent vasodilator, which subsequently activates the soluble guanylate cyclase (sGC) pathway.[1][4][5] Additionally, chronic PETN administration induces antioxidant pathways, primarily through the upregulation of the heme oxygenase-1 (HO-1)/ferritin system, contributing to its unique therapeutic profile.[2][3][4]

Core Mechanism of Action: Nitric Oxide Donation and Vasodilation

The fundamental mechanism responsible for the therapeutic effects of PETN is its function as a pro-drug that delivers nitric oxide (NO) to vascular smooth muscle cells.[1][5] This process involves enzymatic bioactivation, leading to a signaling cascade that results in vasodilation.

Enzymatic Bioactivation and Nitric Oxide Release

Upon administration, PETN undergoes enzymatic denitration to release free nitric oxide.[1][4] This bioactivation is a critical step and is mediated by enzymes such as mitochondrial aldehyde dehydrogenase (mALDH2), which catalyzes the conversion.[5]

References

- 1. What is Pentaerithrityl Tetranitrate used for? [synapse.patsnap.com]

- 2. Pentaerythritol Tetranitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of Mecarbinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mecarbinate, a crucial intermediate in the production of the antiviral drug Arbidol (Umifenovir). This document details the synthesis pathway, reaction intermediates, quantitative data, and experimental protocols.

This compound Synthesis Pathway

The synthesis of this compound, chemically known as 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, is achieved through the Nenitzescu indole synthesis. This reaction involves the condensation of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate . The reaction can be catalyzed by a Lewis acid, such as zinc chloride, and is typically carried out in a chlorinated hydrocarbon solvent like 1,2-dichloroethane.[1]

The reaction proceeds through a series of intermediates. The initial step is a Michael addition of the enamine (ethyl 3-(methylamino)-2-butenoate) to the p-benzoquinone. This is followed by a cyclization and subsequent dehydration to form the final 5-hydroxyindole ring structure of this compound.

Below is a diagram illustrating the synthesis pathway of this compound.

Caption: Synthesis pathway of this compound via the Nenitzescu reaction.

Quantitative Data

The following table summarizes the quantitative data from various reported synthesis protocols for this compound.

| Parameter | Value | Conditions | Reference |

| Yield | 32% | Original Nenitzescu Method | [1] |

| 52% | 1,2-dichloroethane, 8 hours reflux | [1] | |

| 74.9% | 1,2-dichloroethane, 50°C, 12 hours | [2] | |

| >85% | Optimized: 1,2-dichloroethane, ZnCl2 catalyst, 55°C, 1.5 hours | [3] | |

| Purity | 96.8% (HPLC) | 1,2-dichloroethane, 8 hours reflux | [1] |

| >98% | Optimized: 1,2-dichloroethane, ZnCl2 catalyst, 55°C, 1.5 hours | [3] | |

| Reactant Molar Ratio | 1 : 1.19 (p-benzoquinone : ethyl 3-(methylamino)-2-butenoate) | Optimized process | [3] |

| Catalyst Molar Ratio | 1 : 0.32 (p-benzoquinone : zinc chloride) | Optimized process | [3] |

Experimental Protocols

Provided below are detailed methodologies for key experiments in the synthesis of this compound.

General Synthesis of this compound in 1,2-Dichloroethane

Materials:

-

p-Benzoquinone

-

Ethyl 3-(methylamino)-2-butenoate

-

1,2-Dichloroethane

-

50% Aqueous acetone solution

Procedure:

-

In a reaction flask, dissolve 127g (1.18 mol) of p-benzoquinone in 500ml of 1,2-dichloroethane.

-

Heat the mixture to 70°C with stirring until the p-benzoquinone is fully dissolved.

-

Stop heating and slowly add a solution of 186g (1.30 mol) of ethyl 3-(methylamino)-2-butenoate in 100ml of 1,2-dichloroethane. Control the addition rate to maintain a slight boiling condition.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to room temperature and filter to collect the solid product.

-

Wash the collected solid with 1000ml of a 50% aqueous acetone solution with stirring.

-

Filter the solid, and dry to obtain the crude this compound.[1]

Optimized Synthesis of this compound with Zinc Chloride Catalyst

Materials:

-

p-Benzoquinone

-

Ethyl 3-(methylamino)-2-butenoate

-

Zinc chloride (Lewis acid catalyst)

-

Dichloroethane

-

70% Ethanol-water solution

Procedure:

-

To a reaction vessel, add p-benzoquinone and dichloroethane. Stir at room temperature.

-

Add zinc chloride to the mixture and heat to 30°C, stirring until fully dissolved.

-

Slowly add a solution of ethyl 3-(methylamino)-2-butenoate in dichloroethane over approximately 1 hour, maintaining the reaction temperature at a slight reflux (around 55°C).

-

After the addition is complete, continue to stir the reaction mixture at approximately 55°C for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to collect the crude solid product.

-

Wash the crude product with a 70% ethanol-water solution at 25-30°C for 1-2 hours.

-

Filter the purified solid and dry to obtain this compound.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

References

Technical Guide: An In-depth Analysis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is not publicly available. The crystallographic data presented in this guide is for a structurally related compound, Ethyl 5-chloro-2-indolecarboxylate, and is intended to serve as a representative example for indole carboxylate derivatives.

Introduction

Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is a heterocyclic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the synthesis, representative crystal structure, and potential biological activities of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate and its analogs, with a focus on their potential as therapeutic agents.

Synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate

The synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate can be achieved through the Nenitzescu indole synthesis. This method involves the reaction of a p-benzoquinone with an N-substituted β-aminocrotonate. An optimized procedure has been reported to significantly increase the yield of the final product.[1]

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate.

Caption: Synthesis Workflow.

Crystal Structure Analysis

As the specific crystal structure of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate is not available, this section presents the crystallographic data for a related compound, Ethyl 5-chloro-2-indolecarboxylate .[2] This data provides valuable insights into the typical molecular geometry and packing of indole carboxylate derivatives.

Representative Crystallographic Data

The following table summarizes the key crystallographic data for Ethyl 5-chloro-2-indolecarboxylate.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.570(3) |

| b (Å) | 5.617(2) |

| c (Å) | 18.091(5) |

| β (°) | 105.681(4) |

| Volume (ų) | 1034.0 |

| Z | 4 |

| Temperature (K) | 153 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor | 0.0397 |

Data sourced from a study on Ethyl 5-chloro-2-indolecarboxylate.[2]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by single-crystal X-ray diffraction (SCXRD) is a standard and powerful analytical technique.[3][4][5][6] The general protocol involves the following key steps:

Caption: SCXRD Workflow.

-

Crystal Growth: High-quality single crystals of the compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final crystal structure is validated for geometric and crystallographic correctness. Bond lengths, bond angles, and other geometric parameters are analyzed.

Biological Activity and Potential Signaling Pathways

Derivatives of Ethyl 5-hydroxy-indole-3-carboxylate have shown promising biological activities, particularly as inhibitors of the 5-lipoxygenase (5-LO) enzyme and as antiviral agents.[7][8]

Inhibition of the 5-Lipoxygenase Pathway

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases. Several Ethyl 5-hydroxy-indole-3-carboxylate derivatives have been identified as potent 5-LO inhibitors.[7]

The following diagram illustrates the conceptual signaling pathway of leukotriene synthesis and the point of inhibition by these indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Mecarbinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of mecarbinate in common organic solvents. This compound, a key intermediate in the synthesis of various pharmaceuticals, possesses solubility characteristics that are crucial for its application in drug development and manufacturing. This document consolidates known quantitative data, details experimental protocols for solubility determination, and provides a framework for analytical quantification.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be attributable to variations in experimental conditions such as temperature, purity of the compound, and the specific methodology used.

| Solvent | Chemical Formula | Reported Solubility (mg/mL) | Temperature (°C) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | Not Specified | [1][2] |

| ≥ 7.1 | Not Specified | [3] | ||

| 100 | 25 | [4] | ||

| Water | H₂O | Insoluble | Not Specified | [1][2][4] |

| Ethanol | C₂H₅OH | Insoluble | Not Specified | [1][2] |

| 100 | 25 | [4] |

Note: The conflicting data for ethanol solubility highlights the need for standardized experimental determination.

Experimental Protocols

A detailed, validated experimental protocol for determining the solubility of this compound is not available in the public domain. However, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs) and other chemical compounds.[7][8][9][10] The following is a detailed protocol adapted for the determination of this compound solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

2. Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform, tetrahydrofuran) of analytical grade or higher

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.[7][8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes and potential precipitation.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Analytical Quantification Methods

Recommended HPLC-UV Method Parameters (to be optimized and validated):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer to control pH).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound in the mobile phase. Indole derivatives typically have strong absorbance in the UV range.[12][13][14][15][16][17]

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Alternatively, UV-Vis spectrophotometry can be used for quantification if this compound exhibits a distinct chromophore and there are no interfering substances in the solvent.[9][12][13] A calibration curve would be generated by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. This compound CAS#: 15574-49-9 [m.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

Spectroscopic Data for Mecarbinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mecarbinate (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with reported anti-hepatitis C virus (HCV) activity.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| 1.30 - 1.45 | Triplet | 3H | -CH₂-CH₃ |

| 2.40 - 2.50 | Singlet | 3H | 2-CH₃ |

| 3.60 - 3.70 | Singlet | 3H | N-CH₃ |

| 4.25 - 4.40 | Quartet | 2H | -CH₂ -CH₃ |

| 6.70 - 6.80 | Doublet of doublets | 1H | Ar-H (C6-H) |

| 6.90 - 7.00 | Doublet | 1H | Ar-H (C4-H) |

| 7.20 - 7.30 | Doublet | 1H | Ar-H (C7-H) |

| 8.00 - 9.00 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| 10 - 15 | 2-C H₃ |

| 15 - 20 | -CH₂-C H₃ |

| 30 - 35 | N-C H₃ |

| 60 - 65 | -C H₂-CH₃ |

| 100 - 105 | C 3 |

| 105 - 110 | C 7 |

| 110 - 115 | C 4 |

| 115 - 120 | C 6 |

| 130 - 135 | C 3a |

| 140 - 145 | C 7a |

| 150 - 155 | C 2 |

| 155 - 160 | C 5 |

| 165 - 170 | C =O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3200 - 3550 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1690 - 1630 | Strong | C=O stretch (ester) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1320 - 1210 | Strong | C-O stretch (ester) |

| 1200 - 1000 | Medium | C-N stretch |

| 900 - 675 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 234.112488 | 87.23 | [M+H]⁺ (Molecular Ion) |

| 206.081100 | 29.04 | [M+H - C₂H₄]⁺ |

| 188.070236 | 100.00 | [M+H - C₂H₅OH]⁺ |

| 162.090683 | 38.04 | Further fragmentation |

| 161.082764 | 33.74 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AM-300 spectrometer or equivalent.

¹H NMR Parameters:

-

Frequency: 300 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Parameters:

-

Frequency: 75 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Parameters (LC-MS/ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

-

Mass Range: m/z 50-500

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

The following diagram illustrates the complementary nature of NMR, IR, and MS in determining the structure of an organic molecule.

Caption: Logic of Structural Elucidation using Spectroscopy.

References

Mecarbinate: A Technical Guide to its Discovery, Synthesis, and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecarbinate, chemically known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and known biological activities of this compound. While primarily recognized for its role as a precursor, this document also explores its potential intrinsic antiviral and immunomodulatory properties. Detailed experimental protocols for its synthesis via the Nenitzescu indole synthesis are presented, alongside a summary of its physicochemical properties. This guide aims to serve as a foundational resource for researchers and professionals involved in antiviral drug development and indole chemistry.

Introduction

This compound, an indole derivative, holds a significant position in medicinal chemistry, largely due to its indispensable role as a key building block in the manufacturing of Arbidol hydrochloride.[1] Its discovery is intrinsically linked to the historical development of indole synthesis methodologies. This document delves into the technical aspects of this compound, from its foundational chemistry to its biological significance.

Historical Development

The discovery of this compound is rooted in the Nenitzescu indole synthesis, a chemical reaction first reported by the Romanian chemist Costin Nenițescu in 1929.[2][3] This reaction provides a method for synthesizing 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonic esters.[3] Initially, the procedure was not widely adopted, but it gained significant interest in the 1950s with the growing recognition of 5-hydroxyindole derivatives' biological importance, such as serotonin.[4] this compound itself emerged as a critical intermediate with the development of the antiviral drug Arbidol.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | [5] |

| Synonyms | Dimecarbine, Dimekarbin | [5] |

| CAS Number | 15574-49-9 | [5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [5] |

| Molecular Weight | 233.26 g/mol | [5] |

| Melting Point | 210.0 to 214.0 °C | [2] |

| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| Solubility in DMSO | ≥ 7.1 mg/mL | [2] |

| pKa (Predicted) | 9.26 ± 0.40 | [2] |

| Appearance | White to orange to green powder/crystal | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Nenitzescu indole synthesis.[2][3] This reaction involves the condensation of a benzoquinone with an enamine.

General Reaction Scheme

The synthesis of this compound proceeds through the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nenitzescu Synthesis of this compound

This protocol is a compilation from various reported methods and can be optimized for yield and purity.

Materials:

-

p-Benzoquinone

-

Ethyl 3-(methylamino)-2-butenoate

-

Acetone (or other suitable solvents like 1,2-dichloroethane)[4]

-

Lewis acid catalyst (optional, e.g., zinc chloride)[2]

Procedure:

-

Reaction Setup: To a round-bottom flask, add p-benzoquinone and the chosen solvent (e.g., acetone). Stir the mixture to dissolve the p-benzoquinone.[6] If a catalyst is used, it should be added at this stage.[2]

-

Addition of Enamine: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate to the reaction mixture dropwise.[6]

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for a specified duration (e.g., 2-12 hours).[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification:

-

After the reaction is complete, remove the solvent by distillation.[6]

-

The crude product can be purified by recrystallization from a suitable solvent like acetone to yield this compound.[6]

-

Alternatively, after solvent recovery, an alcohol-water mixture can be added, stirred, and the resulting solid filtered and dried.[2]

-

Yield: Reported yields for the synthesis of this compound have varied, with some earlier methods reporting yields as low as 32%.[2] However, optimization of reaction conditions, including the use of Lewis acid catalysts and appropriate solvents, has led to significantly improved yields, in some cases exceeding 85%.[2]

Biological Activity and Mechanism of Action

While this compound is predominantly known as a synthetic intermediate, some studies have indicated its own biological activities.

Antiviral Activity

This compound has been described as an anti-hepatitis C virus (HCV) agent.[3] However, detailed studies elucidating its specific mechanism of action against HCV are limited in the public domain. Indole derivatives, in general, are known to possess a broad range of antiviral activities, targeting various stages of the viral life cycle.[8] The antiviral mechanism of such compounds can include:

-

Inhibition of viral entry and fusion.

-

Interference with viral replication machinery.

-

Inhibition of viral assembly and release.

Caption: Potential antiviral mechanisms of action for indole derivatives like this compound.

Immunomodulatory Effects

There are mentions of this compound possessing immunomodulatory effects, though specific details and experimental evidence are scarce.[7] Indole compounds can influence various aspects of the immune system, and further research is needed to characterize the specific immunomodulatory profile of this compound.

Role in the Synthesis of Arbidol Hydrochloride

The most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Arbidol hydrochloride.[1][9] The synthesis of Arbidol from this compound involves several subsequent chemical transformations.

Caption: Simplified workflow of Arbidol synthesis from this compound.

Preclinical and Clinical Development

To date, there is no publicly available information on preclinical or clinical trials conducted with this compound as a standalone therapeutic agent. Its development has been intrinsically tied to its role as a precursor to Arbidol.

Conclusion

This compound is a historically significant indole derivative whose discovery is linked to the foundational work of Nenitzescu. While its primary role in the pharmaceutical industry is as a key intermediate for the antiviral drug Arbidol, preliminary information suggests it may possess intrinsic anti-HCV and immunomodulatory properties that warrant further investigation. The optimized Nenitzescu synthesis provides an efficient route to this valuable compound. This technical guide consolidates the available knowledge on this compound, highlighting areas where further research is needed to fully elucidate its therapeutic potential.

References

- 1. Mechanistic insight into immunomodulatory effects of food-functioned plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Mecarbinate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecarbinate, an indole derivative known chemically as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, has garnered attention for its potential biological activities, particularly its antiviral and immunomodulatory effects. Structurally related to the broad-spectrum antiviral drug Arbidol (Umifenovir), this compound is believed to share a similar mechanism of action. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is an indole derivative with potential therapeutic applications.[1] Its structural similarity to Arbidol, a drug used clinically in some countries for the treatment of influenza and other respiratory viral infections, suggests that this compound may also possess a broad range of antiviral and immunomodulatory properties. Arbidol's primary mechanism of antiviral action involves the inhibition of virus-mediated fusion with host cell membranes, a critical step in the entry of enveloped viruses. It is hypothesized that this compound functions similarly. This guide will delve into the specifics of these biological activities, with a focus on anti-Hepatitis C Virus (HCV) effects and immunomodulation.

Antiviral Activity

The antiviral activity of this compound and its analogs is a primary area of interest. The presumed mechanism, analogous to Arbidol, involves the inhibition of viral entry into host cells.

Mechanism of Action: Inhibition of Viral Fusion

Arbidol has been shown to inhibit the fusion of viral envelopes with host cell membranes, a process essential for the entry of many enveloped viruses, including influenza virus and HCV.[2] This inhibition is achieved by Arbidol binding to viral surface glycoproteins, such as hemagglutinin in influenza virus, and stabilizing their prefusion conformation. This prevents the conformational changes required for membrane fusion. It is strongly suggested that this compound shares this mechanism of action.

Caption: Proposed mechanism of antiviral action of this compound.

Quantitative Data: Anti-HCV Activity

| Compound | Chemical Name | Cell Line | Virus Strain | EC50 (µM) |

| Analog 1 | Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Huh7.5 | HCV (JFH-1, genotype 2a) | 6.6 |

| Analog 2 | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Huh7.5 | HCV (JFH-1, genotype 2a) | 9.8 |

| Table 1: Anti-HCV activity of this compound analogs.[3] |

Immunomodulatory Activity

This compound is also suggested to possess immunomodulatory effects, a characteristic shared with Arbidol. These effects can contribute to its overall therapeutic potential.

Mechanism of Action: Modulation of Immune Responses

The immunomodulatory actions of Arbidol are thought to involve the induction of interferon production and the enhancement of phagocytic activity of macrophages. Interferons are crucial signaling proteins that play a key role in the innate immune response to viral infections. By stimulating the immune system, Arbidol helps create an antiviral state in the host. It is plausible that this compound exerts similar effects.

Caption: Proposed immunomodulatory mechanism of this compound.

Quantitative Data: Immunomodulatory Effects

Currently, there is a lack of specific quantitative data (e.g., effects on cytokine production levels, IC50 for inhibition of inflammatory markers) for the immunomodulatory activity of this compound and its direct analogs in the public domain. Further research is required to quantify these effects.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Anti-HCV Replicon Assay

The HCV replicon assay is a standard cell-based method to evaluate the in vitro efficacy of antiviral compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication by 50%.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

Test compound (this compound or its analogs) dissolved in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow:

Caption: Workflow for the anti-HCV replicon assay.

In Vitro Immunomodulatory Assay: Cytokine Production in Macrophages

This assay measures the effect of a test compound on the production of key immunomodulatory cytokines by macrophages.

Objective: To quantify the effect of a test compound on the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Lipopolysaccharide (LPS) to stimulate macrophages.

-

Test compound (this compound or its analogs) dissolved in DMSO.

-

ELISA kits for the specific cytokines of interest.

-

24-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the immunomodulatory effect.

Workflow:

Caption: Workflow for the in vitro immunomodulatory assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential antiviral and immunomodulatory activities. The structural relationship to Arbidol provides a strong rationale for their proposed mechanism of action. The limited available data on specific analogs demonstrates that chemical modifications to the this compound scaffold can yield compounds with micromolar anti-HCV activity. However, a significant knowledge gap remains regarding the quantitative biological activity of this compound itself and a broader range of its derivatives.

Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of this compound analogs should be synthesized and screened for antiviral activity against a panel of viruses, including various HCV genotypes, influenza viruses, and other emerging viral threats.

-

Quantitative Immunomodulatory Studies: The immunomodulatory effects of this compound and its active analogs need to be quantified through detailed in vitro and in vivo studies, examining their impact on a wide range of immune cells and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will be crucial for the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By addressing these research areas, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to the development of novel antiviral and immunomodulatory agents.

References

- 1. [PDF] Synthesis of Analogues of Arbidol and Their Anti-viral Studies Towards Chikungunya Virus | Semantic Scholar [semanticscholar.org]

- 2. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern drug discovery, in-silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1][2] This technical guide provides a comprehensive framework for the in-silico modeling of Mecarbinate's receptor binding profile. This compound, or Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a small molecule whose receptor interactions are not extensively characterized in public literature.[3][4] This document outlines a systematic workflow, from initial target identification and preparation to molecular docking, and subsequent experimental validation. It includes detailed hypothetical protocols and data presentation templates to guide researchers in investigating this compound or similar novel compounds. The integration of computational predictions with experimental validation is emphasized as a critical paradigm for robust drug development.

Introduction to In-Silico Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable component of the pharmaceutical research and development pipeline.[1] In-silico techniques, which encompass a range of computational methods, are employed to identify and optimize potential drug candidates by simulating their interactions with biological targets at a molecular level.[5] These methods can be broadly categorized into structure-based and ligand-based approaches.

-

Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the target receptor is known, either through experimental methods like X-ray crystallography or through computational models like homology modeling.[6] The primary SBDD technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site.[7]

-

Ligand-Based Drug Design (LBDD): When the receptor structure is unknown, LBDD methods are used. These rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

This guide focuses on a structure-based approach to elucidate the potential receptor binding profile of this compound.

Profile of this compound

This compound (Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate) is an indole derivative.[4] While its specific biological targets are not well-documented, its structural class suggests potential interactions with various receptor systems. The initial step in any in-silico investigation is to hypothesize potential targets. Given the structural similarities to other indole-containing compounds and related pharmacophores, potential targets could include serotonin receptors, muscarinic acetylcholine receptors, or other G-protein coupled receptors (GPCRs). For the purpose of this guide, we will proceed with a hypothetical investigation targeting the M1 muscarinic acetylcholine receptor, a validated drug target, based on studies of structurally related compounds like caramiphen analogues.[8]

In-Silico Modeling Workflow: A Step-by-Step Protocol

The following sections detail the protocol for a comprehensive in-silico investigation of this compound's binding affinity for a selected receptor target.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (this compound) and the target receptor is a critical first step for a successful docking simulation.[9]

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Source the 2D structure of this compound from a chemical database such as PubChem (CID 616236).[4]

-

Convert to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is physically realistic.[9]

-

Assign Charges and Torsion: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the docking software to explore different conformations of the ligand during the simulation.

Protocol 2: Receptor Preparation

-

Obtain Receptor Structure: Download the 3D crystal structure of the target receptor (e.g., Human M1 Muscarinic Receptor) from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for binding.[10]

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[10]

-

Define the Binding Site: Identify the active binding site of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[11] A grid box is then generated around this site to define the search space for the docking simulation.[12]

Molecular Docking Simulation

Molecular docking predicts the binding conformation and estimates the binding affinity of the ligand to the receptor.[9]

Protocol 3: Performing the Docking Simulation

-

Select Docking Software: Choose a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.[10][13]

-

Configure Docking Parameters: Set the coordinates and dimensions of the grid box defined in the receptor preparation step. Adjust parameters like 'exhaustiveness' to control the thoroughness of the conformational search.[12]

-

Run Simulation: Execute the docking simulation. The software will systematically sample different poses (orientations and conformations) of this compound within the receptor's binding site.

-

Analyze Results: The program will output a series of binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.[14]

-

Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked pose. Examine the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between this compound and the amino acid residues of the receptor.[14]

Workflow for In-Silico Molecular Docking

Caption: Figure 1: A generalized workflow for performing in-silico molecular docking studies.

Experimental Validation: Receptor Binding Assays

In-silico predictions must always be validated through in-vitro experimental methods.[1] Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[15] A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.[16][17]

Protocol for Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

-

Receptor Source: Cell membranes expressing the human M1 muscarinic receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the M1 receptor (e.g., [³H]-N-methylscopolamine).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Appropriate physiological buffer (e.g., Tris-HCl).

-

Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.[18]

-

Scintillation Counter: To measure radioactivity.

Protocol 4: Competitive Binding Assay

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).[18][19]

-

Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 90 minutes at 37°C) to allow the binding reaction to reach equilibrium.[17]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity (counts per minute) against the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis on the resulting sigmoidal curve to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[16][18]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Experimental Validation

Caption: Figure 2: Key steps in a competitive radioligand binding assay for validation.

Data Presentation and Interpretation

Clear and structured presentation of both computational and experimental data is essential for comparison and interpretation.

In-Silico Docking Results

The primary quantitative output from molecular docking is the estimated binding affinity.

Table 1: Hypothetical In-Silico Docking Results for this compound

| Target Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| M1 Muscarinic | 6WJC | -8.5 | TYR 106, ASN 382 | Hydrogen Bond |

| M1 Muscarinic | 6WJC | -8.5 | TRP 157, PHE 381 | Hydrophobic |

| 5-HT1A Serotonin | 4IAR | -7.9 | ASP 116 | Ionic Bond |

| 5-HT1A Serotonin | 4IAR | -7.9 | PHE 361, TRP 357 | Hydrophobic |

Note: Data is hypothetical and for illustrative purposes only.

Experimental Binding Affinity Data

The results from the binding assay provide quantitative measures of affinity. For context, data from a study on the related compound, caramiphen, is included.[8]

Table 2: Experimental Receptor Binding Affinities (Ki)

| Compound | Target Receptor | Radioligand | Ki (nM) | Selectivity (M2/M1) |

|---|---|---|---|---|

| This compound | M1 Muscarinic | [³H]-NMS | To be determined | To be determined |

| Caramiphen [8] | M1 Muscarinic | [³H]-Pirenzepine | 1.2 | 26-fold |

| Caramiphen [8] | M2 Muscarinic | [³H]-AF-DX 384 | 31.0 | - |

| Pirenzepine [8] | M1 Muscarinic | [³H]-Pirenzepine | 5.21 | ~16-fold |

Downstream Signaling and Advanced Modeling

Identifying a binding interaction is the first step. Understanding its functional consequence—whether the compound acts as an agonist, antagonist, or inverse agonist—requires further investigation into the receptor's signaling pathway.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mediate downstream cellular responses, such as calcium mobilization and protein kinase C (PKC) activation.

Caption: Figure 3: Simplified signaling cascade following M1 muscarinic receptor activation.

Advanced In-Silico Methods: Molecular Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can offer deeper insights into the dynamic behavior of the ligand-receptor complex over time.[7] An MD simulation can be run on the best-docked pose to:

-

Assess the stability of the binding pose.

-

Analyze conformational changes in the receptor upon ligand binding.

-

Calculate a more accurate binding free energy using methods like MM/PBSA or MM/GBSA.

Conclusion

This guide provides a robust, integrated workflow for the in-silico and in-vitro investigation of this compound's receptor binding characteristics. By combining computational prediction through molecular docking with experimental validation via radioligand binding assays, researchers can efficiently generate and test hypotheses regarding a novel compound's mechanism of action. This systematic approach not only accelerates the hit-to-lead process but also builds a solid foundation for further preclinical development, ultimately contributing to the rational design of new therapeutic agents.

References

- 1. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C13H15NO3 | CID 616236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. distantreader.org [distantreader.org]

- 10. Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. researchgate.net [researchgate.net]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Arbidol (Umifenovir)

Introduction

Arbidol, also known as Umifenovir, is a broad-spectrum antiviral agent developed in the former Soviet Union. It is widely used in Russia and China for the prophylaxis and treatment of influenza A and B viruses, as well as other respiratory viral infections.[1] Its mechanism of action is primarily through the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[2][3] Specifically, Arbidol has been shown to interact with the hemagglutinin (HA) protein of the influenza virus, stabilizing it in its pre-fusion conformation.[4] This guide provides a detailed overview of the established synthetic routes for Arbidol, with a focus on the chemical precursors, reaction mechanisms, and experimental protocols.

It is important to note that the term "Mecarbinate" is not a standard or widely recognized chemical precursor in the synthesis of Arbidol. The following sections will detail the synthesis based on commonly cited and well-established starting materials.

Established Synthetic Pathways of Arbidol

The synthesis of Arbidol typically involves the construction of the core indole structure, followed by a series of functional group modifications. The most common approach utilizes the Nenitzescu indole synthesis.[5] This reaction involves the condensation of a benzoquinone with an enamine.

A widely cited synthetic route starts from p-benzoquinone and ethyl 3-aminocrotonate. This pathway involves several key steps: the Nenitzescu reaction, O-acylation, N-alkylation, bromination, a thiophenol reaction, and a Mannich amine methylation reaction, followed by acidification to yield Arbidol hydrochloride.[5][6] The total yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[5]

Another documented approach begins with ethyl acetoacetate and methylamine, which are reacted to form an enaminone. This intermediate then undergoes a Nentizescu condensation with 1,4-benzoquinone.[5] Subsequent steps include acetylation to protect the hydroxyl group, bromination, reaction with thiophenol, and finally a Mannich reaction to introduce the dimethylaminomethyl group.[5]

A more recent patented method describes a synthesis starting from 3-iodo-4-nitrophenol. This route involves hydroxyl group protection, synthesis of the indole ring through a reduction-condensation reaction, N-methylation, bromination, reaction with thiophenol, a Mannich reaction, and finally acidification to produce Arbidol hydrochloride.[7] This method claims a higher overall yield of over 30%.[7]

The following diagram illustrates a common synthetic workflow for Arbidol.

Quantitative Data on Arbidol Synthesis

The efficiency of Arbidol synthesis can vary significantly depending on the chosen route and reaction conditions. The following table summarizes reported yields for various synthetic approaches.

| Synthetic Route Starting Materials | Key Reactions | Overall Yield (%) | Reference |

| p-Benzoquinone and Ethyl 3-aminocrotonate | Nenitzescu reaction, O-acylation, N-alkylation, bromination, thiophenol reaction, Mannich reaction, acidification | 22.9 | [5] |

| Ethyl acetoacetate and Methylamine | Nenitzescu reaction, acylation, bromination, thiophenol reaction, Mannich reaction, acidification | ~20 | [5] |

| Thiophenol and Chloroacetoacetic acid ethyl ester | Substitution, condensation with methylamine, Nenitzescu reaction, Mannich reaction, deprotection, salt formation | 11.2 | [5] |

| 3-Iodo-4-nitrophenol | Hydroxyl protection, substitution, reduction-condensation, N-methylation, bromination, thiophenol reaction, Mannich reaction, acidification | >30 | [7] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol for a key step in a common Arbidol synthesis, the Mannich reaction to introduce the dimethylaminomethyl group.

Protocol: Mannich Reaction for the Synthesis of Arbidol Hydrochloride

This protocol is based on a patented method for the final step in Arbidol synthesis.[6]

Materials:

-

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add 200 kg of water, 200 kg of ethanol, 33.8 kg of dimethylamine hydrochloride, 10 kg of paraformaldehyde, and 6.5 kg of concentrated hydrochloric acid.[6]

-

Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate to the mixture.[6]

-

Stir the mixture to dissolve the components.[6]

-

Maintain the temperature at 35-40°C for 3 hours.[6]

-

Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.[6]

-

After the reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[6]

-

Collect the solid product by centrifugation.[6]

-

Wash the filter cake with a 50% (mass fraction) ethanol-water solution.[6]

-